molecular formula C21H24N2 B5164089 1-(Anthracen-10-ylmethyl)-4-methylhomopiperazine

1-(Anthracen-10-ylmethyl)-4-methylhomopiperazine

Cat. No.: B5164089
M. Wt: 304.4 g/mol
InChI Key: FKAFEHZBVNHDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Anthracen-10-ylmethyl)-4-methylhomopiperazine is a compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon known for its applications in organic electronics and photophysics. The addition of a homopiperazine ring and a methyl group to the anthracene core enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Anthracen-10-ylmethyl)-4-methylhomopiperazine typically involves the reaction of 10-(chloromethyl)anthracene with 4-methylhomopiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Anthracen-10-ylmethyl)-4-methylhomopiperazine can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form dihydroanthracene derivatives.

    Substitution: The homopiperazine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

1-(Anthracen-10-ylmethyl)-4-methylhomopiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Anthracen-10-ylmethyl)-4-methylhomopiperazine involves its interaction with specific molecular targets. The anthracene core can intercalate with DNA, disrupting its function and leading to cell death. The homopiperazine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 9-(Anthracen-10-ylmethyl)-4-methylhomopiperazine
  • 10-(Anthracen-9-ylmethyl)-4-methylhomopiperazine
  • Anthracene-based coumarin derivatives

Uniqueness: 1-(Anthracen-10-ylmethyl)-4-methylhomopiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the homopiperazine ring enhances its solubility and reactivity compared to other anthracene derivatives .

Properties

IUPAC Name

1-(anthracen-9-ylmethyl)-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2/c1-22-11-6-12-23(14-13-22)16-21-19-9-4-2-7-17(19)15-18-8-3-5-10-20(18)21/h2-5,7-10,15H,6,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAFEHZBVNHDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.